4-(Furan-2-yl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione, also known by its IUPAC name 2-Methyl-3-(methylthio)-4-(pyridin-2-yl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione, is a complex organic compound notable for its unique structural features. The compound consists of a pyrrolo[3,4-c]pyridine core, which is fused with a furan ring and contains various functional groups. Its molecular formula is with a molecular weight of 287.34 g/mol .
This compound falls under the category of heterocyclic compounds, specifically pyrrolopyridines. It has been synthesized for various applications in medicinal chemistry and organic synthesis. The compound's structure suggests potential biological activity, making it a subject of interest in pharmaceutical research.
The synthesis of 4-(Furan-2-yl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione typically involves multi-step organic reactions. The process often begins with the preparation of pyridine derivatives that undergo cyclization and methylation reactions. Key steps include:
Reagents such as potassium carbonate may be used in conjunction with solvents like acetonitrile to facilitate these reactions under controlled conditions .
The molecular structure of 4-(Furan-2-yl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione can be represented using various chemical notation systems:
InChI=1S/C14H13N3O2S/c1-17-13(19)8-7-10(18)16-12(11(8)14(17)20-2)9-5-3-4-6-15-9/h3-7,14H,1-2H3,(H,16,18)
CN1C(C2=C(NC(=O)C=C2C1=O)C3=CC=CC=N3)SC
This structure indicates the presence of multiple functional groups that contribute to its chemical reactivity and biological properties.
The compound can undergo several types of chemical reactions:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions are crucial for achieving high yields and desired selectivity in transformations .
The mechanism of action for 4-(Furan-2-yl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione involves its interaction with specific biological targets such as enzymes or receptors. The compound's structure allows it to bind selectively to these targets, potentially modulating their activity. Research into its pharmacodynamics is ongoing to elucidate the pathways involved in its biological effects .
The physical properties of 4-(Furan-2-yl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione are summarized as follows:
Property | Value |
---|---|
Molecular Formula | C14H13N3O2S |
Molecular Weight | 287.34 g/mol |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Flash Point | Not available |
These properties are essential for understanding the compound's behavior in various environments and its potential applications in research .
The compound has potential applications in medicinal chemistry due to its unique structure that may exhibit biological activity. It is being investigated for use in developing new pharmaceuticals targeting various diseases due to its interaction with biological molecules. Additionally, it may serve as a valuable intermediate in organic synthesis for creating more complex molecules in chemical research and industry .
CAS No.: 549-10-0
CAS No.: 63980-78-9
CAS No.:
CAS No.:
CAS No.: